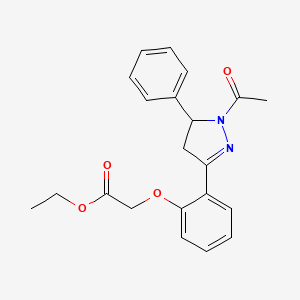
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is an organic compound known for its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a propanamide moiety. This compound has garnered interest in various fields such as chemistry, biology, and medicine due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide typically involves the following steps:
Preparation of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: : This compound can be synthesized by the reaction of 4-methoxyphenylhydrazine with carbon disulfide, followed by cyclization with sodium azide.
Formation of the Propanamide Derivative: : The next step involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol with a suitable propanoyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions, such as the use of high-throughput continuous flow reactors, are employed to ensure high yields and purity. These methods may involve advanced purification techniques like crystallization and chromatography to obtain the final compound with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is known to undergo various chemical reactions, including:
Oxidation: : This reaction can modify the thiol group to form sulfoxides or sulfones.
Reduction: : Reduction reactions can potentially cleave the tetrazole ring under specific conditions.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines, and thiolates.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Decomposed tetrazole fragments.
Substitution: : Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
In Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring-opening mechanisms and sulfur chemistry.
In Biology
It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with thiol groups due to its tetrazole-thiol structure.
In Medicine
Preliminary studies have suggested that 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide may exhibit anti-inflammatory and anticancer properties. Its ability to interact with specific protein targets makes it a candidate for drug development.
In Industry
The compound is used in the development of novel materials with specific electronic and structural properties due to its versatile functional groups.
Mecanismo De Acción
The compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. Its tetrazole ring can mimic certain biomolecular structures, allowing it to inhibit enzyme activity. The methoxyphenyl group can enhance the binding affinity to hydrophobic pockets within the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
Uniqueness
Compared to these similar compounds, 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This slight structural difference can lead to variations in its pharmacological activity and binding affinity, making it unique for specific applications in drug design and materials science.
This comprehensive overview provides an insight into the fascinating world of this compound, highlighting its synthesis, reactions, applications, and distinct characteristics. Let me know if there's any other detail you'd like to dive into!
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-6-4-3-5-7-13)25-17-19-20-21-22(17)14-8-10-15(24-2)11-9-14/h3-12H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOROMINKMOHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2921284.png)




![6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2921290.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)



![3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2921299.png)
![methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2921300.png)
